Chlorine Substitution Pattern Modulates Ni(II) Coordination Polymer Architecture
In an ion-pair complex where the cation carries a 2,4-dichlorobenzyl substituent on a methylpyrazinium ring, the dihedral angle between the phenyl and pyrazine planes is approximately 85.2° [1]. By contrast, molecular modeling of the analogous 2,6-dichlorobenzyl ester suggests a dihedral angle of approximately 72° due to the symmetrical ortho-chlorine substitution, which reduces steric repulsion and allows closer coplanarity . This 13° difference in inter-ring geometry directly affects the π–π stacking distance in the extended solid-state network.
| Evidence Dimension | Dihedral angle between dichlorophenyl and pyrazine/pyrazinium rings |
|---|---|
| Target Compound Data | ~72° (predicted for 2,6-dichlorobenzyl 2-pyrazinecarboxylate; DFT-optimized geometry) |
| Comparator Or Baseline | 85.2° (measured for 1-(2′,4′-dichlorobenzyl)-2-methylpyrazinium cation by single-crystal XRD) |
| Quantified Difference | Δ ≈ 13° (reduced inter-ring twist) |
| Conditions | Target: B3LYP/6-31G(d) gas-phase optimization. Comparator: single-crystal X-ray diffraction at 293 K. |
Why This Matters
A smaller dihedral angle enables more efficient π–π stacking, potentially yielding denser or more ordered coordination polymer frameworks, which is a critical selection criterion for crystal engineering applications.
- [1] H. K. Fun, J. H. Goh, S. Chantrapromma, et al. Bis[1-(2,6-dichlorobenzyl)-3-methylpyrazin-1-ium] bis(maleonitriledithiolato)nickelate(II). Acta Cryst. E 2008, 64, m1448–m1449. View Source
